2-isobutoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide
2-isobutoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0734777
InChI:
InChI=1S/C23H28N2O4/c1-16(2)15-29-21-11-4-3-10-20(21)23(27)25-18-8-5-7-17(13-18)22(26)24-14-19-9-6-12-28-19/h3-5,7-8,10-11,13,16,19H,6,9,12,14-15H2,1-2H3,(H,24,26)(H,25,27)
SMILES:
CC(C)COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3
Molecular Formula:
C23H28N2O4
Molecular Weight:
396.5 g/mol
2-isobutoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide
CAS No.:
Cat. No.: VC0734777
Molecular Formula: C23H28N2O4
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28N2O4 |
|---|---|
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | 2-(2-methylpropoxy)-N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C23H28N2O4/c1-16(2)15-29-21-11-4-3-10-20(21)23(27)25-18-8-5-7-17(13-18)22(26)24-14-19-9-6-12-28-19/h3-5,7-8,10-11,13,16,19H,6,9,12,14-15H2,1-2H3,(H,24,26)(H,25,27) |
| Standard InChI Key | FFKKJPMSORNBQI-UHFFFAOYSA-N |
| SMILES | CC(C)COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
| Canonical SMILES | CC(C)COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator